![molecular formula C11H7ClF3N3O B3034905 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone CAS No. 251096-70-5](/img/structure/B3034905.png)
1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone
Overview
Description
“1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone” is a compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of TFMP derivatives is an important research topic . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . Another method involves adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, and regulating the pH value to 6 .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific compound . For instance, the chloride can be transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Reactions of Heterocyclic Compounds 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has been synthesized and used as a starting material for various reactions, including the formation of diazonium salts and the preparation of thiazole derivatives. These compounds have been evaluated for cytotoxicity and antiviral activity against HSV1 and HAV-MBB, showcasing their potential in medicinal applications (Attaby et al., 2006).
Isomorphous Structures and Disorder Isomorphous structures 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone and its chloro-substituted analogue exhibit extensive disorder, which is crucial for understanding their crystal structures and interactions (Swamy et al., 2013).
Biological and Pharmacological Applications
Antifungal Applications The synthesis of (+/-)-1-(5-aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives has shown moderate antifungal activity against certain strains of Candida, indicating potential therapeutic uses (Mamolo et al., 2003).
Antimicrobial and Antioxidant Properties Compounds with benzimidazole and pyrazoline motifs have demonstrated significant antimicrobial activity against a range of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents (Desai et al., 2017).
Antimicrobial Activity of Oxadiazol Derivatives 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives have been synthesized and evaluated as antibacterial agents, showing promising activity against common pathogenic bacteria (Asif et al., 2021).
Electronic and Molecular Properties
Vibrational and Structural Observations The molecular structure, vibrational spectra, and HOMO-LUMO analysis of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone have been thoroughly analyzed, revealing insights into its electronic structure and potential for nonlinear optical applications (ShanaParveen et al., 2016).
Molecular Docking and Inhibitory Activity Molecular docking studies suggest that certain synthesized compounds may exhibit inhibitory activity against kinesin spindle protein (KSP) and TPII, indicating potential for therapeutic applications in cancer treatment (ShanaParveen et al., 2016; Mary et al., 2015)(Mary et al., 2015).
Electronic Structure of Pyrazole Derivatives The solid-state and calculated electronic structure of 4-acetylpyrazole have been determined, revealing insights into its molecular geometry and intermolecular interactions (Frey et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c1-6(19)18-5-7(3-17-18)10-9(12)2-8(4-16-10)11(13,14)15/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASCKXIWKRMNKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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